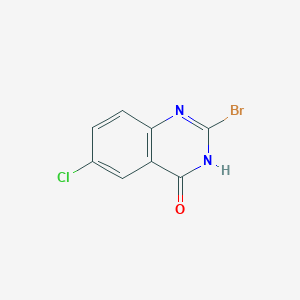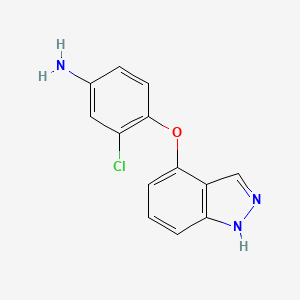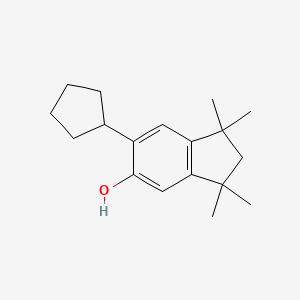
1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone: is a chemical compound with the molecular formula C13H15NO4. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of three methoxy groups on the isoquinoline ring makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 5,6,7-trimethoxyisoquinoline.
Acylation Reaction: The key step involves the acylation of 5,6,7-trimethoxyisoquinoline with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone involves its interaction with various molecular targets. The methoxy groups and the ethanone moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Specific pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(Isoquinolin-8-yl)ethanone: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
1-(5,7,8-Trimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone: A structurally similar compound with different biological activities.
Octahydro-tetramethyl-naphthalenyl-ethanone (OTNE): Used as a fragrance ingredient, structurally different but shares some functional similarities.
Uniqueness
1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone is unique due to the presence of three methoxy groups on the isoquinoline ring. This structural feature enhances its reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
91523-09-0 |
|---|---|
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
1-(5,6,7-trimethoxyisoquinolin-8-yl)ethanone |
InChI |
InChI=1S/C14H15NO4/c1-8(16)11-10-7-15-6-5-9(10)12(17-2)14(19-4)13(11)18-3/h5-7H,1-4H3 |
InChI Key |
CRRYVCKMIXVHJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C2=C1C=NC=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine](/img/structure/B11858182.png)








![Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B11858231.png)
![5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B11858244.png)
![5-Amino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858246.png)


